molecular formula C16H18N2O3S B2476226 N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-37-6

N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2476226
CAS No.: 681168-37-6
M. Wt: 318.39
InChI Key: PSTCEKUCORNKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule building block of high interest in medicinal chemistry and anticancer drug discovery. Its structure integrates two privileged pharmacophores: a 2,3-dihydrobenzo[b][1,4]dioxine ring and a 4-(tert-butyl)thiazole moiety, linked by a carboxamide bridge. This specific molecular architecture is designed to mimic scaffolds known to exhibit potent biological activity. Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxine (1,4-benzodioxane) core have been identified as inhibitors of key enzymatic targets. For instance, the 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide scaffold has been established as a tractable lead for the development of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a critical target in oncology for potentiating chemo- and radio-therapy . Furthermore, the thiazole ring is a prevalent heterocycle in drug discovery, often contributing to target binding through hydrogen bonding and hydrophobic interactions. The incorporation of a carboxamide group is a strategic feature common in many approved drugs and investigational compounds, as it often facilitates crucial hydrogen-bonding interactions with biological targets, such as the backbone of a kinase hinge region or the catalytic site of an enzyme . This compound is supplied For Research Use Only. It is intended strictly for use in laboratory research to investigate its physicochemical properties, biological activity, and potential as a lead compound in various therapeutic areas, including but not limited to, oncology. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-16(2,3)13-9-22-15(17-13)18-14(19)12-8-20-10-6-4-5-7-11(10)21-12/h4-7,9,12H,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTCEKUCORNKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(tert-butyl)thiazol-2-amine intermediate is typically prepared via the Hantzsch thiazole synthesis, which involves cyclization of thiourea derivatives with α-halo ketones.

Procedure :

  • Reactants :
    • Thiourea (1.2 eq) and 2-bromo-1-(tert-butyl)ethan-1-one (1.0 eq) in ethanol.
  • Conditions :
    • Reflux at 80°C for 12 hours under nitrogen.
  • Workup :
    • Neutralization with NaOH, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1).

Yield : 68–75%.

Mechanistic Insight :
The α-bromo ketone undergoes nucleophilic attack by the thiourea’s sulfur, followed by cyclization and elimination of HBr to form the thiazole ring. The bulky tert-butyl group necessitates extended reaction times to overcome steric hindrance.

Benzodioxine Carboxylic Acid Synthesis

Epoxide Ring-Opening Strategy

The 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid is synthesized via epoxide intermediates derived from catechol derivatives.

Procedure :

  • Epoxidation :
    • Catechol reacts with epichlorohydrin (1.5 eq) in NaOH/EtOH at 60°C for 6 hours to form 2,3-epoxy-1,4-benzodioxane.
  • Oxidation :
    • The epoxide is treated with KMnO₄ in acidic conditions (H₂SO₄/H₂O) at 0°C to yield the carboxylic acid.

Yield : 55–60% after recrystallization (ethanol/water).

Amide Bond Formation

Acyl Chloride-Mediated Coupling

The final step involves coupling the thiazol-2-amine with the benzodioxine carboxylic acid via an acyl chloride intermediate.

Procedure :

  • Acyl Chloride Formation :
    • 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) at 70°C for 2 hours.
  • Coupling Reaction :
    • The acyl chloride is reacted with 4-(tert-butyl)thiazol-2-amine (1.1 eq) in dry dichloromethane (DCM) with triethylamine (2.0 eq) as a base.
  • Purification :
    • Column chromatography (hexane:ethyl acetate = 3:1) yields the pure product.

Yield : 72–80%.

Critical Parameters :

  • Excess acyl chloride ensures complete conversion of the amine.
  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Alternative Synthetic Routes

One-Pot Thiazole-Carboxamide Assembly

A streamlined approach combines thiazole formation and amide coupling in a single pot.

Procedure :

  • Reactants :
    • 2-Bromo-1-(tert-butyl)ethan-1-one (1.0 eq), thiourea (1.2 eq), and 2,3-dihydrobenzo[b]dioxine-2-carbonyl chloride (1.1 eq) in acetonitrile.
  • Conditions :
    • K₂CO₃ (2.5 eq) at 100°C for 24 hours.
  • Workup :
    • Filtration and preparative HPLC purification.

Yield : 50–58%.

Advantages :

  • Reduces purification steps.
  • Ideal for small-scale synthesis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 4.35–4.50 (m, 2H, dioxane CH₂), 6.85–7.20 (m, 4H, aromatic), 8.10 (s, 1H, thiazole C5-H).
  • MS (ESI+) : m/z 375.4 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water = 70:30, 1.0 mL/min).

Challenges and Optimization

Steric Hindrance Mitigation

The tert-butyl group slows reaction kinetics during thiazole formation. Strategies include:

  • Higher Temperatures : Prolonged reflux (e.g., 24 hours).
  • Polar Solvents : DMF or DMSO enhances solubility.

Byproduct Formation

  • Common Byproducts :
    • Hydrolyzed acyl chloride (reduced by strict anhydrous conditions).
    • Di-thiazole derivatives (minimized via stoichiometric control).

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. Additionally, the compound can bind to specific receptors or enzymes in biological systems, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

1,3,4-Oxadiazole Derivatives (Compounds 18–21)
  • Structure : These compounds feature a 1,3,4-oxadiazole ring instead of the thiazole group in the target compound. Substituents include thiomethoxy (18), trifluoromethyl (19), isopropoxy (20), and bromo (21) on the benzamide moiety.
  • Synthesis : Prepared via methods A or B using catalysts like 4B and pyridine, with yields dependent on substituent reactivity. Purity ranged from 95–100% (HPLC) .
  • The trifluoromethyl group (19) enhances metabolic stability but reduces solubility relative to the tert-butyl group in the target compound.
N-(5-(Morpholinomethyl)-4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (4v)
  • Structure: Contains a morpholinomethyl and pyridinyl group on the thiazole ring instead of tert-butyl.
  • Physicochemical Properties : Melting point (178–180°C) is higher than typical tert-butyl derivatives, suggesting increased crystallinity due to polar substituents. HRMS and NMR data confirm structural integrity .
  • Biological Implications : The morpholine and pyridine groups may enhance solubility but reduce membrane permeability compared to the hydrophobic tert-butyl group.
ROCK2 Inhibitor (Stemolecule™ ROCKII Inhibitor)
  • Structure: Features a dimethylaminoethoxy and pyrazol-4-ylphenyl substituent on the dihydrobenzo[b][1,4]dioxine carboxamide core.
  • Activity : Selective ROCK2 inhibition, demonstrating the pharmacological relevance of the dihydrobenzo dioxine scaffold. The target compound’s tert-butyl-thiazole group may confer distinct selectivity profiles .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituent Effects
Target Compound ~375 ~3.5 Low (tert-butyl) High lipophilicity, moderate solubility
Compound 19 (CF3-substituted) ~408 ~4.0 Very low Enhanced metabolic stability
Compound 4v (Morpholinomethyl) ~452 ~2.8 Moderate Improved aqueous solubility
ROCK2 Inhibitor ~450 ~3.2 Moderate Balanced lipophilicity for kinase inhibition

Biological Activity

N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound notable for its unique structural features, including a thiazole ring and a benzo[d][1,4]dioxine moiety. This combination is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the thiazole ring through a condensation reaction between a thioamide and an α-haloketone. The benzo[d][1,4]dioxine moiety is introduced via cyclization involving a catechol derivative and an appropriate dihalide. The final step often involves coupling the thiazole and benzo[d][1,4]dioxine intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains .
  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against different cancer cell lines .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Antitubercular Activity : A study evaluated the antitubercular activity of thiazole derivatives against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 2 to 7 μM, indicating significant potency .
  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to exert anticancer effects by inhibiting tubulin polymerization. This mechanism is crucial for cancer cell division and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the thiazole and dioxine moieties significantly influence biological activity. Key findings include:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Variation in alkyl substituentsAltered solubility and bioavailability

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